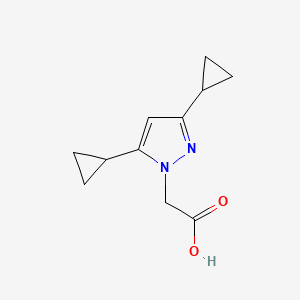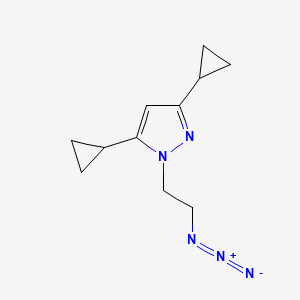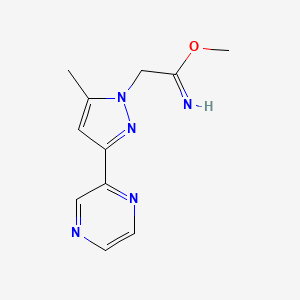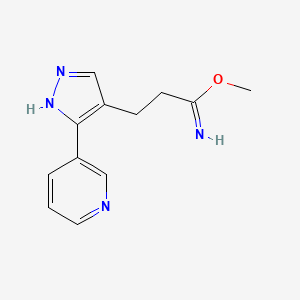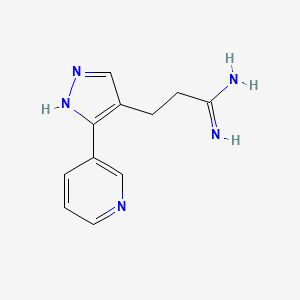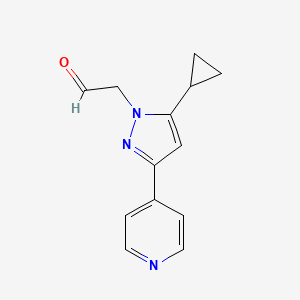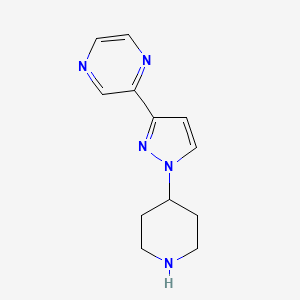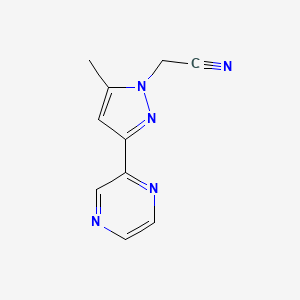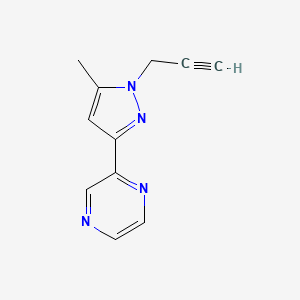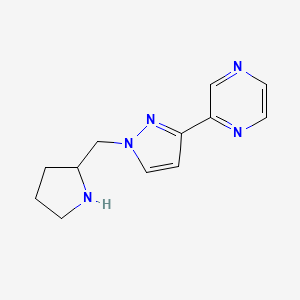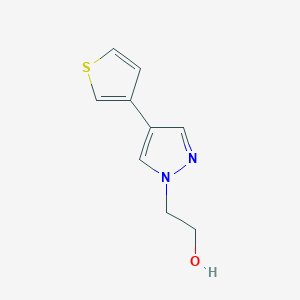
2-(4-(噻吩-3-基)-1H-吡唑-1-基)乙醇
描述
The compound “2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a hydroxyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. The hydroxyl group (-OH) is a functional group consisting of an oxygen atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrazole rings would contribute to the compound’s aromaticity, which could affect its chemical reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the pyrazole ring might participate in nucleophilic substitution reactions. The hydroxyl group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the hydroxyl group could increase its polarity and potentially its solubility in water .科学研究应用
Anticancer Agents
Thiophene derivatives have been utilized in the synthesis of compounds with potential anticancer properties. The presence of a thiophene ring in the molecular structure can significantly contribute to the anticancer activity of a compound . The specific compound may be involved in the development of novel anticancer agents, leveraging the biological activity of the thiophene moiety.
Anti-Atherosclerotic Agents
The structural features of thiophene derivatives make them suitable for use in synthesizing anti-atherosclerotic agents. These compounds can help in the prevention or treatment of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .
Metal Complexing Agents
Thiophene derivatives can act as ligands to form complexes with various metals. These metal complexes have diverse applications, including catalysis, material science, and as models for biologically relevant systems .
Development of Insecticides
The unique chemical structure of thiophene derivatives allows for their use in the development of insecticides. Their efficacy as insecticidal agents can be attributed to their ability to interact with biological systems in specific ways .
Kinase Inhibition
Kinases are enzymes that play a crucial role in various cellular processes. Thiophene derivatives have been shown to inhibit kinase activity, which can be beneficial in treating diseases like cancer where kinase activity is dysregulated .
Antimicrobial Activity
Thiophene derivatives exhibit antimicrobial properties, making them useful in the fight against bacterial and fungal infections. The compound could be explored for its potential use as an antimicrobial agent .
作用机制
Target of Action
It is known that thiophene derivatives, which this compound is a part of, are often used in the synthesis of various pharmaceuticals .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to different therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,4-7,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJXDINTPEDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




